2-Chloro-6-phenoxypyridine
Description
2-Chloro-6-phenoxypyridine is a pyridine derivative featuring a chlorine atom at the 2-position and a phenoxy group (-OPh) at the 6-position of the aromatic ring. Its molecular formula is C₁₁H₈ClNO, with a molecular weight of 205.64 g/mol.
Properties
CAS No. |
23628-24-2 |
|---|---|
Molecular Formula |
C11H8ClNO |
Molecular Weight |
205.64g/mol |
IUPAC Name |
2-chloro-6-phenoxypyridine |
InChI |
InChI=1S/C11H8ClNO/c12-10-7-4-8-11(13-10)14-9-5-2-1-3-6-9/h1-8H |
InChI Key |
FTBCXEHMCFPRRF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=NC(=CC=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Size: The phenoxy group (OPh) increases molecular weight and steric bulk compared to methyl (-CH₃) or methoxy (-OCH₃) groups.
- Electron Effects: Phenoxy and methoxy groups donate electrons via resonance, while trichloromethyl (-CCl₃) and cyano (-CN) groups are electron-withdrawing, altering reactivity in electrophilic substitution reactions.
Physicochemical Properties
- Boiling Points: 2-Chloro-6-methylpyridine exhibits a boiling point of 456.7 K at 0.013 bar , whereas methoxy and phenoxy analogs are expected to have higher boiling points due to increased polarity and molecular weight.
- Solubility: Compounds with polar substituents (e.g., -OCH₃, -OPh) are more soluble in polar solvents. For example, 2-Chloro-6-methoxypyridine is likely soluble in methanol or acetone . Halogenated derivatives like 2-Chloro-6-(trichloromethyl)pyridine may exhibit lower aqueous solubility due to hydrophobicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
